Sulfo-ara-F-NMN

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfo-ara-F-NMN is an analogue of nicotinamide mononucleotide with cellular permeability. It is known for its selective activation of sterile alpha and Toll/interleukin-1 receptor motif-containing 1 (SARM1) and inhibition of cluster of differentiation 38 (CD38) with an IC50 of about 10 micromolar . Activation by this compound leads to conformational changes in SARM1, resulting in cyclic adenosine diphosphate ribose production, nicotinamide adenine dinucleotide depletion, and non-apoptotic cell death .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Sulfo-ara-F-NMN involves the synthesis of nicotinamide mononucleotide analogues

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the synthetic route used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential for industrial-scale production .

化学反応の分析

Types of Reactions

Sulfo-ara-F-NMN undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The sulfonyl and fluorine groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .

科学的研究の応用

In Vitro Studies

Cellular Effects : Research indicates that Sulfo-ara-F-NMN induces non-apoptotic cell death through SARM1 activation. This mechanism is distinct from traditional apoptotic pathways, suggesting potential therapeutic applications in conditions where controlled cell death is beneficial .

Cyclic ADP-Ribose Production : The compound has been shown to elevate intracellular levels of cyclic ADP-ribose in cells lacking CD38 expression. This effect underscores its ability to modulate intracellular signaling independently of CD38, highlighting its unique pharmacological profile .

Pharmacological Applications

- Neuroprotection : Given SARM1's role in neuronal death, this compound may be explored as a neuroprotective agent in neurodegenerative diseases. By modulating SARM1 activity, it could help prevent excessive neuronal loss associated with conditions like Alzheimer's disease.

- Metabolic Disorders : The compound's ability to enhance NAD+ levels may have implications for metabolic health. NMN and its mimetics are being studied for their roles in improving insulin sensitivity and reducing age-related metabolic decline .

- Cancer Research : The unique mechanism of inducing non-apoptotic cell death could position this compound as a candidate for cancer therapies where traditional apoptosis-inducing agents fail to be effective.

Case Studies and Research Findings

作用機序

Sulfo-ara-F-NMN exerts its effects by selectively activating SARM1 and inhibiting CD38. The activation of SARM1 leads to conformational changes that result in the production of cyclic adenosine diphosphate ribose, depletion of nicotinamide adenine dinucleotide, and non-apoptotic cell death. This mechanism is particularly relevant in the context of axonal degeneration and neurodegenerative diseases .

類似化合物との比較

Similar Compounds

Nicotinamide Mononucleotide (NMN): The parent compound of Sulfo-ara-F-NMN, involved in nicotinamide adenine dinucleotide biosynthesis.

CZ-48: Another analogue of nicotinamide mononucleotide with similar properties and biological activities

Uniqueness

This compound is unique due to its selective activation of SARM1 and inhibition of CD38, which distinguishes it from other nicotinamide mononucleotide analogues. This selectivity makes it a valuable tool for studying the role of SARM1 in cellular processes and for developing potential therapeutic agents .

生物活性

Sulfo-ara-F-NMN, also known as CZ-48, is a synthetic compound that serves as a mimetic of nicotinamide mononucleotide (NMN). This compound has garnered attention for its unique biological activities, particularly its role in activating the SARM1 (Sterile Alpha and Toll/interleukin-1 receptor motif-containing 1) pathway and inhibiting CD38, an enzyme involved in NAD+ metabolism.

- Molecular Weight : 352.28 g/mol

- Purity : 98%

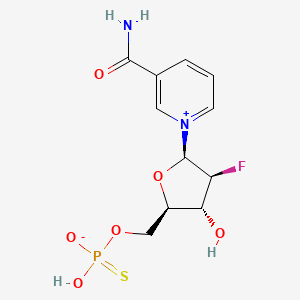

- Chemical Structure : this compound is characterized by the substitution of the ribose moiety with 2-deoxy-2-fluoro-D-arabinose and a sulfur atom replacing one of the oxygen atoms in the phosphate group.

Activation of SARM1

This compound selectively activates SARM1, leading to the production of cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. This activation results in:

- Induction of Non-Apoptotic Cell Death : Unlike traditional apoptosis, which involves programmed cell death, the activation of SARM1 by this compound leads to a different form of cell death characterized by cellular swelling and loss of membrane integrity without DNA fragmentation .

Inhibition of CD38

In addition to activating SARM1, this compound inhibits CD38 activity with an IC50 value around 10 μM. This inhibition is significant because CD38 regulates NAD+ levels within cells, affecting various physiological processes including energy metabolism and immune responses .

In Vitro Studies

Research has demonstrated that this compound effectively elevates cellular cADPR levels in a concentration-dependent manner. The half-maximal effective concentration (EC50) is approximately 50 μM, comparable to NMN itself .

Table 1: Comparative Biological Activity of this compound and NMN

| Compound | EC50 (μM) | Mechanism | Effects on Cell Death |

|---|---|---|---|

| This compound | ~50 | Activates SARM1 | Induces non-apoptotic death |

| NMN | ~50 | Activates SARM1 | Induces non-apoptotic death |

Case Studies and Research Findings

A pivotal study by Zhao et al. (2019) highlighted the efficacy of this compound in promoting cADPR production in cells lacking CD38 expression. The study confirmed that this compound acts as a true mimetic of NMN, effectively engaging the SARM1 pathway and influencing cellular NAD+ dynamics .

Another important finding was that knockout of NMN adenylyltransferase (NMNAT) in HEK293T cells led to elevated NMN levels, which subsequently activated SARM1 and increased cADPR production without further enhancement from this compound. This indicates that endogenously produced NMN can fully activate SARM1 under certain conditions .

Implications for Health and Disease

The modulation of NAD+ metabolism through compounds like this compound has potential implications for various health conditions, including neurodegenerative diseases and metabolic disorders. By influencing pathways related to energy metabolism and cell signaling, this compound may offer therapeutic avenues for enhancing cellular health and longevity.

Future Research Directions

Further studies are warranted to explore:

- The long-term effects of this compound on cellular health.

- Its potential therapeutic applications in age-related diseases.

- The detailed structural requirements for its biological activity.

特性

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-[[hydroxy(oxido)phosphinothioyl]oxymethyl]oxolan-2-yl]pyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/t7-,8+,9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQYQBAPGWSZQF-PKIKSRDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)[O-])O)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)[O-])O)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN2O6PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。